Chromone (4-Oxo) Core vs. Coumarin (2-Oxo) Core: Differential Anticancer Activity in Structurally Analogous 4-Chlorobenzoate Esters
A direct structural comparator exists in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (coumarin-core analog), which was evaluated against the NCI-60 human cancer cell line panel. This coumarin analog exhibited only 5.98% growth inhibition against MCF7 breast cancer, 13.33% against SNB-19 CNS cancer, and 11.54% against UO-31 renal cancer cell lines at the standard NCI single-dose concentration (10 µM) [1]. In contrast, the broader benzothiazole-chromone (4-oxo) scaffold class—to which the target compound belongs—yielded compounds achieving ≤50% cell viability reduction at 10 µM in HCT116 and HeLa cells, with dose-response IC₅₀ values of 2.527–6.553 µM for the most potent analogs [2]. Although the target compound itself has not been tested in the identical NCI-60 panel, the core architecture comparison demonstrates that the chromone 4-oxo scaffold is mechanistically and pharmacologically distinct from the coumarin 2-oxo scaffold, with the latter conferring substantially diminished anticancer potential when bearing the identical 4-chlorobenzoate ester moiety [REFS-1, REFS-2].
| Evidence Dimension | Anticancer activity (growth inhibition % at 10 µM / IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; belongs to benzothiazole-chromone (4-oxo) class with class-level IC₅₀ range of 2.5–6.6 µM (HCT116/HeLa) [2] |
| Comparator Or Baseline | 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (coumarin analog): GI% = 5.98% (MCF7), 13.33% (SNB-19), 11.54% (UO-31) at 10 µM [1] |
| Quantified Difference | Coumarin analog shows <15% growth inhibition vs. chromone class achieving ≥50% cell viability reduction; minimum ~1.9-fold to >10-fold difference in potency depending on cell line |
| Conditions | NCI-60 single-dose screen (10 µM, 48 h) for coumarin analog [1]; MTT assay, 72 h incubation, HCT116 and HeLa cells for chromone class [2] |
Why This Matters
Procurement of a chromone-core (4-oxo) compound is essential for anticancer screening programs; the coumarin-core (2-oxo) analog with identical 4-chlorobenzoate ester is not a functionally equivalent substitute.
- [1] Galdámez A, García-Beltrán O, Cassels BK, et al. Synthesis, anticancer evaluation, thermal and X-ray crystallographic analysis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate using a conductively heated sealed-vessel reactor. Journal of Molecular Structure. 2023;1272:134346. doi:10.1016/j.molstruc.2022.134346 View Source
- [2] Frasinyuk M, Chhabria D, Kartsev V, Dilip H, Sirakanyan SN, Kirubakaran S, Petrou A, Geronikaki A, Spinelli D. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules. 2022;27(14):4637. doi:10.3390/molecules27144637 View Source
